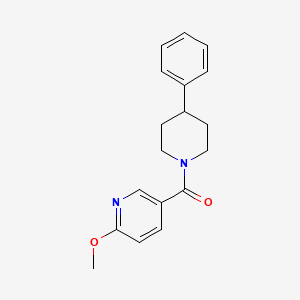
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to increase the production of anti-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and improve cognitive function.
実験室実験の利点と制限
One of the advantages of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide for lab experiments is its high potency and selectivity. This compound has been shown to have a low IC50 value, which means that it is highly potent. Additionally, this compound has been shown to be selective for its target pathways, which reduces the risk of off-target effects. One of the limitations of this compound for lab experiments is its low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for the research on 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations for lab experiments with this compound, there are several future directions for research on this compound.
合成法
The synthesis of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 4-cyanopyridine in the presence of a base to form 4-(4-methylphenyl)-1H-pyrazole-3-carbonitrile. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent to give this compound. The overall yield of this synthesis method is around 50%.
科学的研究の応用
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and improve cognitive function.
特性
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-3-5-15(6-4-12)21-13(2)16(11-19-21)17(22)20-14-7-9-18-10-8-14/h3-11H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJKVTIRQVCZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)





![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)
